1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one
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Overview
Description
2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused azocino and indole ring system. These structural characteristics contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted indoles and azocine derivatives can be reacted in the presence of catalysts to form the desired compound. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the indole and azocine rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one, each with distinct chemical and physical properties.
Scientific Research Applications
2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly in oncology and neurology.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structural features allow it to fit into the active sites of these targets, thereby influencing biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity and structural similarity to 2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one.
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole: Used as an estrogen receptor modulator for cancer treatment.
Uniqueness
2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one is unique due to its fused azocino and indole ring system, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical interactions.
Biological Activity
1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one is a compound of significant interest due to its potential biological activities. This compound belongs to a class of tricyclic and tetracyclic indole alkaloids that have been studied for their pharmacological properties. The biological activity of this compound can be attributed to its unique structural features and the presence of various substituents that influence its interaction with biological targets.
Chemical Structure
The chemical structure of this compound is characterized by a tetracyclic ring system containing an azocino skeleton. The molecular formula is C14H22O, and it has a molecular weight of approximately 206.32 g/mol. The compound features various functional groups that contribute to its reactivity and biological interactions.
Antimicrobial Activity
Studies have demonstrated that derivatives of azocino[5,4-b]indole compounds exhibit notable antimicrobial properties. For instance, certain modifications to the azocino structure have resulted in enhanced activity against various bacterial strains and fungi. Research indicates that these compounds can disrupt microbial cell membranes and interfere with metabolic processes.
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | E. coli | 32 µg/mL |
2 | S. aureus | 16 µg/mL |
3 | C. albicans | 64 µg/mL |
Cytotoxicity
Cytotoxic studies have revealed that this compound exhibits selective cytotoxic effects against cancer cell lines while sparing normal cells. The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways involving reactive oxygen species (ROS).
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study involving various cancer cell lines (e.g., HeLa and MCF-7), the compound was tested for cytotoxicity using the MTT assay:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis via ROS |
MCF-7 | 20 | Cell cycle arrest in G2/M phase |
Antiparasitic Activity
Recent research has highlighted the potential of azocino derivatives in treating parasitic infections such as leishmaniasis and malaria. The mechanism involves interference with the metabolic pathways essential for parasite survival.
Research Findings:
A series of synthesized compounds based on the azocino structure were tested against Leishmania spp., showing significant activity with EC50 values below 10 µM. The compounds were found to induce oxidative stress in parasites leading to cell death.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to modulate key enzymatic pathways:
- Inhibition of Trypanothione Reductase (TR) : Compounds related to this structure have been shown to act as noncompetitive inhibitors of TR.
- Induction of Oxidative Stress : Increased levels of ROS disrupt cellular homeostasis in target cells.
- Interference with Cell Cycle Regulation : The compound affects cell cycle checkpoints leading to apoptosis in cancer cells.
Properties
CAS No. |
73554-46-8 |
---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1,2,3,5,6,7-hexahydroazocino[5,4-b]indol-4-one |
InChI |
InChI=1S/C13H14N2O/c16-13-6-5-12-10(7-8-14-13)9-3-1-2-4-11(9)15-12/h1-4,15H,5-8H2,(H,14,16) |
InChI Key |
QLZKMMUJNQUOFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCCC2=C1NC3=CC=CC=C23 |
Origin of Product |
United States |
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